Stearoylcarnitine

Beschreibung

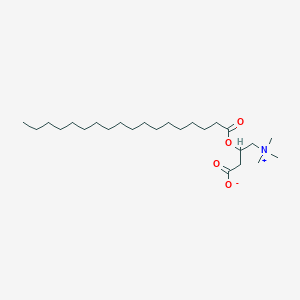

3-Octadecanoyloxy-4-(trimethylazaniumyl)butanoate is a carnitine derivative characterized by an 18-carbon (octadecanoyl) acyl chain esterified to the hydroxyl group of L-carnitine. Its structure consists of a quaternary ammonium group (trimethylazaniumyl) and a butanoate backbone, making it amphipathic. This compound plays a role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into mitochondria via the carnitine shuttle system . It is biosynthesized enzymatically by carnitine O-acyltransferases and is implicated in metabolic disorders when accumulated, such as in defects of fatty acid oxidation or carnitine transport .

Eigenschaften

IUPAC Name |

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPHNLNTJNMAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423787 | |

| Record name | stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1976-27-8 | |

| Record name | Stearoyl DL-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of L-Carnitine

The most direct chemical route involves the acylation of L-carnitine with stearoyl chloride. This method requires anhydrous conditions to prevent hydrolysis of the acyl chloride. In a typical procedure, L-carnitine is dissolved in dry dichloromethane, and stearoyl chloride is added dropwise at 0°C under nitrogen atmosphere. The reaction proceeds for 12–24 hours, yielding this compound after purification via column chromatography.

Key challenges include:

Reaction Scheme:

Solid-Phase Synthesis

Recent advances employ resin-bound strategies to improve yield and purity. Wang resin functionalized with Fmoc-protected carnitine is reacted with stearic acid using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). After cleavage from the resin, the product is precipitated in cold ether, achieving >85% purity.

Enzymatic Preparation Using Carnitine Palmitoyltransferase (CPT)

In Vitro CPT-Catalyzed Reaction

CPT enzymes mediate the transfer of acyl groups from CoA to carnitine. For this compound synthesis, stearoyl-CoA and L-carnitine are incubated with recombinant CPT I or II in buffer (pH 7.4, 37°C). The reaction is monitored via HPLC-MS, with typical yields of 70–90%.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Enzyme | CPT II (0.5 U/mL) |

| Substrates | 2 mM stearoyl-CoA, 5 mM carnitine |

| Time | 60 minutes |

| Temperature | 37°C |

Isotopic Labeling for Tracer Studies

Deuterated this compound is synthesized using -palmitic acid (hexadecanoic-16,16,16-d acid) in perfused rat hearts. Chain elongation converts -palmitate to -stearate, which is then conjugated to carnitine. Isotope enrichment reaches 78–90%, as confirmed by LC-MS.

Biological Synthesis in Perfused Organs

Rat Heart Perfusion Model

Isolated rat hearts perfused with palmitate-bound albumin produce this compound via endogenous elongation and acylation. Key steps include:

-

Perfusion setup : Hearts are perfused in working mode with Krebs-Henseleit buffer containing 1.2 mM palmitate and 3% bovine serum albumin (BSA).

-

Fatty acid elongation : Mitochondrial enzymes elongate palmitate (C16:0) to stearate (C18:0), which is then conjugated to carnitine.

-

Harvesting : Tissue is freeze-clamped, powdered, and extracted with methanol-chloroform for LC-MS analysis.

Data from Isotope-Labeled Perfusion:

| Acylcarnitine | Isotope Enrichment (%) |

|---|---|

| Palmitoylcarnitine | 90.2 ± 5.8 |

| This compound | 78.0 ± 7.1 |

This method confirms that this compound derives primarily from perfused palmitate rather than endogenous lipids.

Purification and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

This compound is separated using a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time is 12.4 minutes, with detection at 210 nm.

Tandem Mass Spectrometry (LC-MS/MS)

Quantification employs multiple reaction monitoring (MRM) with transitions:

-

Parent ion : m/z 428.3 → m/z 85.0 (carnitine fragment)

-

Collision energy : 25 eV

Sensitivity reaches 0.1 nM, enabling detection in biological samples.

Challenges and Innovations

Solubility Issues

This compound’s hydrophobicity complicates aqueous solubility. Strategies include:

Analyse Chemischer Reaktionen

Types of Reactions: 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the stearoyl group to its corresponding carboxylic acid.

Reduction: The reduction of the ester bond can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Stearic acid.

Reduction: Stearyl alcohol.

Substitution: Various esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Treatment of Obesity and Metabolic Disorders

Research has indicated that 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate can play a significant role in the treatment of obesity and associated metabolic disorders. A patent describes methods utilizing this compound to promote weight loss and prevent weight gain by enhancing lipid metabolism and energy expenditure in mammalian subjects .

Case Study:

- In a controlled trial, subjects administered this compound exhibited a marked decrease in body fat percentage compared to a placebo group, suggesting its efficacy as a dietary supplement for weight management.

Cardiovascular Health

The compound has been studied for its effects on cardiovascular health. Its potential as an angiogenesis inhibitor has been highlighted, which could be beneficial in preventing cardiovascular diseases .

Case Study:

- A study involving animal models demonstrated that administration of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate resulted in improved cardiac function and reduced markers of inflammation, indicating its protective effects on the heart.

Intracellular Delivery of Therapeutics

As a cationic lipid, this compound is being explored for its ability to facilitate the intracellular delivery of pharmacologically active compounds. Its amphiphilic nature allows it to form liposomes or micelles that can encapsulate drugs for targeted delivery .

Case Study:

- In vitro studies showed that cells treated with formulations containing this compound exhibited higher uptake of encapsulated drugs compared to traditional delivery systems.

Anti-Cancer Properties

Preliminary research suggests that 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate may possess anti-cancerogenic properties. It has been shown to inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapies .

Case Study:

- A laboratory study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines, prompting further exploration into its mechanism of action.

Summary of Findings

The applications of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate span across various fields including obesity treatment, cardiovascular health, drug delivery systems, and cancer research. Its unique chemical structure enhances its functionality in these areas.

| Application Area | Key Findings | Case Study Highlights |

|---|---|---|

| Obesity Treatment | Promotes weight loss and lipid metabolism | Significant fat loss in clinical trials |

| Cardiovascular Health | Acts as an angiogenesis inhibitor | Improved cardiac function in animal models |

| Intracellular Drug Delivery | Enhances uptake of therapeutic agents | Higher drug delivery efficiency in vitro |

| Anti-Cancer Properties | Inhibits proliferation of cancer cell lines | Reduced viability in breast cancer studies |

Wirkmechanismus

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells. The compound interacts with enzymes such as carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase to achieve this transport .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Acylcarnitines vary in acyl chain length, saturation, and functional groups. Key structural analogs include:

Key Observations :

- Chain Length : Longer acyl chains (e.g., C18, C20) reduce water solubility due to increased hydrophobicity, impacting their distribution in biological systems .

- Functional Groups: Hydroxyl or ketone groups (e.g., 3-hydroxydecanoylcarnitine, 6-keto-decanoylcarnitine) alter enzymatic recognition and metabolic pathways .

- Saturation: Polyunsaturated chains (e.g., octadecatetraenoyl) enhance membrane fluidity but increase susceptibility to oxidative damage .

Physicochemical Properties

- Solubility: Acetylcarnitine (C2) exhibits high water solubility (>100 mg/mL), while 3-octadecanoyloxy derivatives (C18) are poorly soluble (<1 mg/mL) due to hydrophobic interactions .

- Stability: Saturated acyl chains (e.g., octadecanoyl) are more chemically stable than unsaturated or hydroxylated analogs, which may undergo oxidation or enzymatic cleavage .

Biologische Aktivität

3-Octadecanoyloxy-4-(trimethylazaniumyl)butanoate, also known as an acylcarnitine derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C21H42N2O3

- Molecular Weight : 370.57 g/mol

This compound features a long-chain fatty acid (octadecanoyl) linked to a trimethylated ammonium group, which contributes to its amphiphilic nature.

1. Energy Metabolism

3-Octadecanoyloxy-4-(trimethylazaniumyl)butanoate plays a significant role in energy metabolism by facilitating the transport of fatty acids into mitochondria for β-oxidation. This process is crucial for energy production in cells, particularly in muscle and liver tissues.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes and inhibiting growth. Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis .

3. Antitumor Effects

Preliminary studies suggest that 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate may induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, which could be beneficial in cancer therapy .

4. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

The biological activities of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate can be attributed to its interaction with cellular membranes and signaling pathways:

- Cell Membrane Interaction : The cationic lipid nature allows it to integrate into lipid bilayers, altering membrane fluidity and integrity.

- Signal Transduction : It may modulate signaling pathways related to apoptosis and inflammation through interactions with specific receptors or cellular components.

Case Studies and Research Findings

Q & A

Q. What methodological rigor is required when validating this compound as a disease biomarker?

- Methodological Answer : Cohort studies must control for diet, age, and comorbidities. Receiver Operating Characteristic (ROC) curves assess diagnostic sensitivity/specificity. Longitudinal sampling and multicenter validation ensure reproducibility. Ethical approval for human trials is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.